molecular formula C14H23NO5 B1528154 (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 1260591-66-9

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B1528154
CAS RN: 1260591-66-9
M. Wt: 285.34 g/mol
InChI Key: MPNWQUWKRDADHK-SNVBAGLBSA-N
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Description

Synthesis Analysis

In synthetic chemistry, similar compounds are utilized as intermediates for the development of complex molecular structures. For instance, studies on dirhodium-catalyzed oxidations demonstrate the utility of tert-butyl compounds in generating effective oxidants for phenols and anilines. Parallel solution-phase synthesis research illustrates the synthesis of N (4’)-substituted di-tert-butyl pyrrolidine derivatives, offering pathways for creating libraries of compounds with potential biological activities.


Molecular Structure Analysis

The ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate molecule contains a total of 43 bond(s). There are 20 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 ketone(s) (aliphatic) .


Chemical Reactions Analysis

In materials science, compounds with tert-butyl groups are explored for their unique properties. The design and synthesis of fluorescent and electrochromic polyamides incorporating tert-butyl triphenylamine chromophores are examples of how these compounds contribute to advances in materials with potential applications in electronics and photonics.


Physical And Chemical Properties Analysis

The physical form of ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is solid . It has a molecular weight of 285.34 g/mol . The storage temperature is recommended to be sealed in dry, 2-8°C .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, similar compounds are utilized as intermediates for the development of complex molecular structures. For instance, studies on dirhodium-catalyzed oxidations demonstrate the utility of tert-butyl compounds in generating effective oxidants for phenols and anilines, highlighting their importance in synthetic methodologies (Ratnikov et al., 2011). Parallel solution-phase synthesis research illustrates the synthesis of N(4')-substituted di-tert-butyl pyrrolidine derivatives, offering pathways for creating libraries of compounds with potential biological activities (Svete et al., 2010).

Materials Science

In materials science, compounds with tert-butyl groups are explored for their unique properties. The design and synthesis of fluorescent and electrochromic polyamides incorporating tert-butyl triphenylamine chromophores are examples of how these compounds contribute to advances in materials with potential applications in electronics and photonics (Hsiao et al., 2010).

Pharmaceutical Research

In pharmaceutical research, derivatives of pyrrolidine, which share a core structural motif with "(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate," are synthesized for their potential therapeutic applications. For example, the synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones have shown promise as anti-inflammatory agents with dual inhibitory activity on prostaglandin and leukotriene synthesis, offering insights into the development of new drugs with reduced side effects (Ikuta et al., 1987).

Mechanism of Action

Target of Action

It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent inhibitors of Factor Xa, an essential enzyme in the blood coagulation pathway .

Mode of Action

It’s known that the tert-butyl ester group in the compound can undergo hydrolysis, likely by the action of carboxylesterase enzyme ces1 . This process could potentially lead to the release of active metabolites that interact with the target enzymes or receptors .

Biochemical Pathways

The compound has been used in the synthesis of azacyclic FTY720 analogues . These analogues show potential for use in strategies to kill cancer cells as they restrict access to extracellular nutrients . This suggests that the compound may play a role in modulating nutrient uptake pathways in cancer cells.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3908±420 °C and a density of 1304±006 g/cm3 . It should be stored in a sealed, dry environment at room temperature . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Given its use in the synthesis of potent factor xa inhibitors and azacyclic fty720 analogues, it can be inferred that the compound may have anticoagulant and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the tert-butyl ester group in the compound is resistant to hydrolysis in gastrointestinal tissue, suggesting that it may be stable in the acidic environment of the stomach .

Safety and Hazards

The safety information for ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate includes the following hazard statements: H302-H315-H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The signal word is "Warning" .

properties

IUPAC Name

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWQUWKRDADHK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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